molecular formula C18H22N8O B3402882 N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide CAS No. 1070861-77-6

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Cat. No.: B3402882
CAS No.: 1070861-77-6
M. Wt: 366.4 g/mol
InChI Key: OABZLPUJXAEKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological profiles of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C20H24N6C_{20}H_{24}N_{6} and a molecular weight of approximately 368.45 g/mol. The compound features a triazolo-pyrimidine moiety linked to a piperazine group, which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the triazole and pyrimidine rings. The synthetic route often includes the use of coupling agents and protecting groups to facilitate the formation of desired functionalities while minimizing side reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)Reference
MDA-MB-2311.4
HepG222.6

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It can interfere with cell cycle progression in cancerous cells.

Case Studies and Research Findings

Several research studies have focused on the biological activity of similar compounds within the triazolo-pyrimidine class:

  • Structure–Activity Relationship (SAR) : A study explored various analogs and identified that modifications on the piperazine ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against targeted cancer cells .
  • Selectivity Profiles : In a comparative analysis with other known anticancer agents, N-benzyl derivatives displayed selective inhibition against certain cancer cell lines while sparing normal cells .

Scientific Research Applications

Pharmacological Applications

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide has been studied for various pharmacological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific kinases such as mTOR and PI3K, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
  • Anticancer Activity :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The ability to modulate kinase activity positions this compound as a candidate for anticancer drug development .
  • Neuropharmacological Effects :
    • The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been reported to possess anxiolytic and antidepressant properties .

Case Studies and Research Findings

Several studies have documented the applications of triazolo-pyrimidine derivatives, including this compound:

StudyFindings
Demonstrated that triazolo-pyrimidines can inhibit mTOR signaling pathways effectively in vitro.
Reported on the synthesis of related compounds showing promising anticancer activity against breast cancer cell lines.
Investigated the neuropharmacological properties of similar piperazine derivatives, suggesting potential for mood disorder treatments.

Properties

IUPAC Name

N-benzyl-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-24-17-16(22-23-24)18(21-13-20-17)26-9-7-25(8-10-26)12-15(27)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABZLPUJXAEKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 5
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.